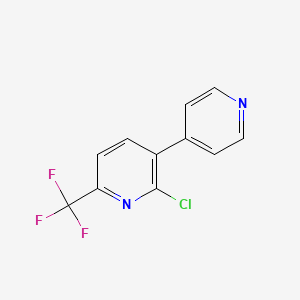

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDHMUCUFITEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with 4-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, triphenylphosphine, dimethylformamide, and palladium catalysts.

Oxidation: Potassium permanganate, chromium trioxide, and suitable solvents.

Reduction: Lithium aluminum hydride, sodium borohydride, and appropriate solvents.

Major Products Formed:

- Substituted pyridine derivatives

- Oxidized products

- Reduced derivatives

Scientific Research Applications

Organic Synthesis

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, enabling the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest that derivatives of trifluoromethylpyridines exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Activity : Investigations into the anticancer properties of similar compounds have shown promise in targeting specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation .

Drug Discovery

The compound is being explored as a lead compound in drug discovery efforts. Its structural features may enhance lipophilicity and metabolic stability, crucial for developing effective pharmaceutical agents . The trifluoromethyl group particularly contributes to these properties by influencing pharmacokinetics.

Agrochemical Development

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its ability to interact with biological targets makes it suitable for developing agents that can control pests while minimizing environmental impact .

Case Study 1: Antimicrobial Activity

A study conducted on various trifluoromethylpyridine derivatives demonstrated that modifications to the pyridine ring could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial in increasing the lipophilicity of the compounds tested .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with derivatives of this compound showed a significant reduction in cell viability, suggesting that these compounds could inhibit tumor growth through specific biochemical pathways related to apoptosis and cell cycle regulation .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent patterns, molecular weights, and key features of the target compound with its analogs:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group at position 6 significantly increases logP values across all analogs, enhancing membrane permeability .

- Solubility : Pyridinyl and polar groups (e.g., SMe in ) may improve aqueous solubility compared to purely aromatic substituents.

- Reactivity :

Key Research Findings

Synthetic Utility : The boronate-containing analog demonstrates the versatility of CF₃-pyridines as intermediates in medicinal chemistry.

Biological Activity

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine (CAS No. 1214355-04-0) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by the presence of both chlorine and trifluoromethyl groups, enhances its lipophilicity and metabolic stability, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 2-chloro-3-(trifluoromethyl)pyridine and 4-bromopyridine. The reaction is performed in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under reflux conditions in dimethylformamide (DMF) .

The biological activity of this compound arises from its ability to interact with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property enables the compound to act as an inhibitor or modulator of numerous biochemical pathways by binding to active sites on enzymes .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it was found to suppress COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs such as celecoxib . Furthermore, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 cells, indicating its potential as an anti-inflammatory agent .

Case Studies

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of various pyridine derivatives, this compound was highlighted for its ability to significantly reduce edema in carrageenan-induced paw edema models .

- Enzyme Inhibition : Another study focused on the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound could serve as a potential therapeutic agent for cognitive disorders by enhancing cholinergic transmission .

Structure-Activity Relationship (SAR)

The presence of both chlorine and trifluoromethyl groups in the structure of this compound is crucial for its biological activity. The chlorine atom provides a site for further functionalization, while the trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better interaction with biological targets .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

| Compound Name | IC50 (COX-2) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | Similar to Celecoxib | Enzyme inhibition | Anti-inflammatory |

| 2-Chloro-6-(trifluoromethyl)pyridin-3-ol | 0.04 μmol | COX inhibition | Anti-inflammatory |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Not specified | Unknown | Potential anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A key route involves sequential functionalization of a pyridine core. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in DMSO at 80–100°C introduces fluorine at the 3-position . Subsequent cross-coupling with pyridin-4-yl boronic acids (e.g., Suzuki-Miyaura reactions) under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water mixtures (80°C, 12h) installs the pyridin-4-yl group . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for boronic acid) and inert atmospheres to prevent oxidative side reactions.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR : ¹⁹F NMR identifies trifluoromethyl (-78–-80 ppm) and chloro substituents; ¹H NMR resolves pyridin-4-yl protons (δ 8.5–8.7 ppm, doublet) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) and ESI-MS confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.08) .

- Elemental Analysis : Validate C, H, N, Cl, and F content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential acute toxicity (Oral LD₅₀ data unavailable; assume Category 3) .

- Waste Disposal : Collect halogenated waste separately and neutralize with alkaline ethanol before disposal by certified agencies .

- First Aid : For inhalation exposure, administer oxygen and seek medical attention immediately .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer :

- Directed Metalation : Use bulky bases like LDA (Lithium Diisopropylamide) at -78°C to deprotonate the 4-position of pyridine, enabling selective chloro or trifluoromethyl group installation .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct electrophilic substitution to the 3- or 6-positions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density maps to identify nucleophilic/electrophilic hotspots .

Q. What strategies resolve contradictory data in reaction yields reported for trifluoromethyl group introduction?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸F-labeled reagents to track trifluoromethyl incorporation efficiency via radio-HPLC .

- Kinetic Studies : Compare Arrhenius plots for trifluoromethylation under varying temperatures (e.g., 60°C vs. 100°C) to identify rate-limiting steps .

- Side-Reaction Analysis : Characterize byproducts (e.g., defluorinated analogs) via GC-MS to adjust solvent polarity (e.g., DMF vs. DMSO) .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate docking with transition metal catalysts (e.g., Pd(0)) to assess steric hindrance from the trifluoromethyl group .

- Frontier Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian09 reveal susceptibility to nucleophilic attack at the 2-chloro position .

- Solvent Effects : COSMO-RS models predict solubility parameters in mixed solvents (e.g., THF/water), guiding reaction medium selection .

Q. What mechanistic insights explain the stability of the trifluoromethyl group under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Tests : Incubate the compound in HCl (1M, 24h) and monitor decomposition via ¹⁹F NMR. The CF₃ group shows resilience below pH 3 due to strong C-F bonds (bond dissociation energy ~485 kJ/mol) .

- Electron-Withdrawing Effects : The pyridin-4-yl group’s electron-donating resonance stabilizes the ring, reducing acid-catalyzed degradation .

Methodological Challenges in Application-Oriented Research

Q. How is this compound evaluated for potential pharmacological activity?

- Methodological Answer :

- Target Screening : Use kinase inhibition assays (e.g., MSK1) with ATP-competitive binding studies (IC₅₀ determination via fluorescence polarization) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to assess CYP450 resistance .

- In Vivo Models : Test in murine asthma models (e.g., ovalbumin-induced inflammation) to measure bronchial relaxation effects .

Q. What are the limitations of current synthetic methods for scaling to multi-gram quantities?

- Methodological Answer :

- Catalyst Loading : Pd-based cross-couches require >5 mol% catalyst for >80% yield, increasing costs. Switch to heterogeneous catalysts (e.g., Pd/C) to improve recyclability .

- Purification Challenges : Chromatography is inefficient for gram-scale; optimize crystallization using ethanol/water mixtures (4:1 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.